NIR-628

Description

Significance of Novel Chemical Entity Discovery in Life Sciences

The discovery of novel chemical entities (NCEs) is a cornerstone of innovation and advancement in the life sciences, particularly within the pharmaceutical industry. An NCE is a new, unique chemical substance that has not been previously approved for therapeutic use in humans. exlibrisgroup.com These molecules represent the starting point for the development of new medicines and are fundamental to addressing emerging health challenges and unmet medical needs. nih.gov The journey of an NCE from laboratory discovery to market approval is a lengthy and rigorous process, often taking 10 to 15 years, involving extensive preclinical research and multiple phases of clinical trials to establish safety and efficacy. exlibrisgroup.comlookchem.com

The importance of NCEs lies in their potential to offer new mechanisms of action, which can lead to treatments for diseases with limited or no therapeutic options. exlibrisgroup.com They are the lifeblood of the pharmaceutical innovation cycle, driving the development of drugs that may be more effective, safer, or have fewer side effects than existing treatments. nih.gov Furthermore, the discovery and patenting of NCEs provide pharmaceutical companies with a period of market exclusivity, which is crucial for recouping the substantial costs of research and development and encouraging continued investment in discovering future breakthrough therapies. nih.gov This competitive edge not only fuels economic growth within the sector but also ultimately benefits patients by expanding the arsenal of available treatments. exlibrisgroup.comnih.gov

Overview of "NIR-628" and Related Compounds in Current Research Landscape

In the vast landscape of chemical research, fluorescent dyes that operate in the near-infrared (NIR) region (650-900 nm) are of significant interest for biomedical applications. nih.gov this compound is one such compound, a near-infrared fluorescent dye designed for use in assays where the natural fluorescence of biomolecules could otherwise interfere with results. nih.gov The key advantage of using NIR dyes like this compound is their ability to operate in a spectral window where biological tissues have minimal absorption and autofluorescence, which allows for deeper tissue penetration and a higher signal-to-noise ratio in imaging applications. nih.govnih.gov

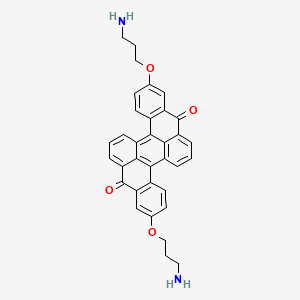

This compound, with the chemical name 2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione, belongs to a class of compounds based on a core structure of dibenzo[a,j]perylene-8,16-dione. lookchem.comcore.ac.uk Its specific properties, such as its excitation and emission wavelengths, make it a valuable tool in biological research.

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₃₄H₂₈N₂O₄ | nih.gov |

| Molecular Weight | 528.60 g/mol | nih.gov |

| CAS Number | 243670-16-8 | nih.gov |

| Melting Point | 186-190 °C | nih.gov |

| Appearance | Solid | nih.gov |

| Solubility | Acetonitrile (B52724): 0.5%, clear | nih.gov |

| Fluorescence (in acetonitrile) | λex 610 nm; λem 658 nm | nih.gov |

The current research landscape for bioimaging includes several classes of NIR dyes, each with distinct characteristics. Commonly used families include cyanine, phthalocyanine, and squaraine dyes. nih.govresearchgate.net Cyanine dyes are known for their high molar absorptivity and good photostability. nih.gov Phthalocyanines and porphyrins are also intensively studied NIR-active dyes. nih.gov Squaraine dyes are of particular interest due to their intense NIR absorption and emission bands. This compound, with its dibenzo[a,j]perylene-dione core, represents another structural class available to researchers for developing advanced biological imaging and detection methods. lookchem.comcore.ac.uk The continuous development of novel NIR fluorophores like this compound is crucial for advancing real-time, in-vivo imaging studies for both fundamental research and translational medicine. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

6,19-bis(3-aminopropoxy)heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1,3(8),4,6,10,12,14(28),15(27),16(21),17,19,23,25-tridecaene-9,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28N2O4/c35-13-3-15-39-19-10-12-22-27(17-19)33(37)25-7-1-5-23-29-21-11-9-20(40-16-4-14-36)18-28(21)34(38)26-8-2-6-24(32(26)29)30(22)31(23)25/h1-2,5-12,17-18H,3-4,13-16,35-36H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYICBWZRQDSNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C4=C(C=C(C=C4)OCCCN)C(=O)C5=CC=CC(=C53)C6=C2C(=C1)C(=O)C7=C6C=CC(=C7)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440942 | |

| Record name | NIR-628 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243670-16-8 | |

| Record name | NIR-628 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIR-628 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nir 628: a Perylene Dione Based Fluorescent Probe

Fundamental Structural Classification and Chromophore Design

Perylene (B46583) Dione (B5365651) Chromophore as a Core Scaffold

NIR-628 is structurally classified as a perylene dione derivative, with the dibenzo[a,j]perylene-8,16-dione moiety forming its core chromophore. sigmaaldrich.comscbt.com The perylene core, a polycyclic aromatic hydrocarbon, provides a rigid, planar backbone and an extended π-conjugation system, which are fundamental to its optical and electronic properties. mims.comumweltprobenbank.de Perylene diimides (PDIs), a closely related class of compounds, are widely recognized for their exceptional photophysical and chemical characteristics, including high charge-carrier mobilities and notable photochemical and thermal stabilities. mims.com

Analogous Structures and Their Photophysical Implications

The perylene dione chromophore is part of a broader family of perylene derivatives, such as perylene diimides (PDIs) and perylenequinones. mims.comumweltprobenbank.deresearchgate.netguidetopharmacology.orgnih.gov These analogous structures exhibit diverse photophysical properties that can be finely tuned through structural modifications. For instance, perylene diimides are known for their unique optical and electronic characteristics, making them attractive in fields ranging from nonlinear optics to photovoltaics. mims.comresearchgate.net The introduction of electron-donating or electron-withdrawing groups, or alterations to the perylene core, can significantly impact fluorescence quantum yield, absorption, and emission wavelengths. scbt.comumweltprobenbank.deguidetopharmacology.org Specifically, 2,10-di-substituted perylene diones, the class to which this compound belongs, are characterized by broad absorption spectra and large Stokes shifts, alongside reasonable quantum yields. wikipedia.org

Structural Similarities to Clinically Relevant Compounds for Mechanistic Probing

Intriguingly, this compound shares structural similarities with certain clinically approved drugs, notably anthracyclines such as daunorubicin (B1662515) and doxorubicin. wikipedia.org This structural resemblance positions this compound as a valuable probe for investigating the mechanisms of drug-carrier interactions and other specific biological interactions at a molecular level. wikipedia.org Its ability to mimic aspects of these therapeutic compounds while offering fluorescent properties makes it a versatile tool for research in drug delivery and cellular uptake studies.

Spectroscopic Characteristics for Advanced Bioscience Applications

Absorption and Emission Profiles in the Far-Red to Near-Infrared Spectral Regions

This compound functions as a near-infrared (NIR) fluorescent dye, with its spectroscopic characteristics optimized for bioscience applications. sigmaaldrich.comciteab.com In acetonitrile (B52724), this compound exhibits an excitation maximum (λex) at 610 nm and an emission maximum (λem) at 658 nm. citeab.comsigmaaldrich.com More broadly, 2,10-di-substituted perylene diones, including this compound, typically display absorption maxima in the range of 610–640 nm when dissolved in organic solvents or non-ionic detergent solutions. wikipedia.org The emission in the far-red to near-infrared spectral region (650–900 nm) is particularly advantageous for biological imaging, as it minimizes interference from the intrinsic fluorescence of biomolecules, thereby providing a high contrast between the target and background tissues. citeab.com The far-red region of the spectrum is increasingly employed in various bioscience applications due to its reduced light scattering and absorption by biological tissues, allowing for deeper penetration. wikipedia.org

Investigation of Absorption Bandwidths and Stokes Shifts

The spectroscopic profile of this compound and its class is characterized by significant absorption bandwidths and large Stokes shifts. The 2,10-di-substituted perylene diones typically possess broad absorption spectra with bandwidths exceeding 90 nm. wikipedia.org A large Stokes shift, defined as the difference in wavelength between the absorption and emission maxima, is a desirable photophysical property for fluorescent probes, as it reduces spectral overlap between excitation and emission bands, enhancing detection sensitivity and minimizing background autofluorescence. ambeed.com For this compound, with an excitation at 610 nm and emission at 658 nm in acetonitrile, the Stokes shift is 48 nm. This value is consistent with the general characteristic of "large Stokes shifts (>60 nm)" noted for this class of perylene diones, highlighting their utility in advanced fluorescence applications. wikipedia.org

Table 1: Spectroscopic Characteristics of this compound

| Property | Value (in acetonitrile) | Reference |

| Excitation Maximum (λex) | 610 nm | citeab.comsigmaaldrich.com |

| Emission Maximum (λem) | 658 nm | citeab.comsigmaaldrich.com |

| Stokes Shift | 48 nm | Calculated |

Quantum Yield Determinations in Diverse Solvent and Media Environments

The fluorescence quantum yield (Φ) of this compound is a critical photophysical parameter that varies depending on the solvent and media environment. Perylene dione derivatives, including this compound, have been reported to possess quantum yields of up to 0.5 in various organic solvents or solutions containing non-ionic detergents researchgate.net.

Specific studies have quantified the quantum yield and fluorescence decay characteristics of this compound in different environments. For instance, in phosphate-buffered saline (PBS) buffer, this compound exhibits a quantum yield of 0.62 ± 0.06 researchgate.net. Its fluorescence decay in aprotic solvents like acetonitrile is monoexponential, with a fluorescence decay time of (5.9 ± 0.1) ns. In contrast, in protic solvents such as methanol (B129727) and in micellar solutions, this compound demonstrates biexponential decay kinetics researchgate.net.

The following table summarizes the quantum yield and fluorescence decay data for this compound in selected media:

| Medium/Solvent | Quantum Yield (Φ) | Fluorescence Decay Time(s) | Decay Behavior | Citation |

| Organic Solvents/Non-ionic Detergents | Up to 0.5 | Not specified | Not specified | researchgate.net |

| PBS Buffer | 0.62 ± 0.06 | Not specified | Not specified | researchgate.net |

| Acetonitrile | Not specified | 5.9 ± 0.1 ns | Monoexponential | researchgate.net |

| Methanol | Not specified | Biexponential | Biexponential | researchgate.net |

| Micellar Solution | Not specified | Biexponential | Biexponential | researchgate.net |

Environmental Sensitivity of Fluorescence for Microenvironment Sensing

The fluorescence properties of this compound and other perylene dione derivatives exhibit sensitivity to their surrounding microenvironment researchgate.net. This environmental sensitivity makes them suitable candidates for sensing changes in local conditions within complex biological systems. The spectral characteristics of these compounds are known to be sensitive to the presence of bases researchgate.net.

Specifically, the fluorescence of this compound is sensitive to protic environments researchgate.net. This sensitivity may be attributed to the functional groups of the dye, particularly its amine groups, which can undergo changes in their chemical properties upon excitation researchgate.net. Such behavior is characteristic of compounds with hydroxyl or amine groups directly attached to an aromatic system researchgate.net. The influence of the microenvironment on fluorescence, including factors like polarity and viscosity, is a well-documented phenomenon for various fluorophores rsc.orgmdpi.com. Dyes exhibiting solvato-fluorogenicity, where their brightness is significantly affected by their environment, are particularly valuable for microenvironment sensing mdpi.com.

Advanced Research Applications as a Biological Probe

This compound is a highly attractive fluorescent probe for various advanced research applications in the biosciences researchgate.net. Its near-infrared emission properties are particularly beneficial as they circumvent the issue of intrinsic autofluorescence from biomolecules, which can often interfere with assays in the visible light spectrum sigmaaldrich.comsigmaaldrich.comscbt.com. This characteristic enables high-contrast detection between target and background tissues sigmaaldrich.com.

Cellular and Subcellular Compartment Staining Methodologies

This compound has demonstrated utility in methodologies for staining cellular and subcellular compartments researchgate.net. The design of fluorescent compounds for cell imaging often focuses on their ability to permeate cellular membranes and selectively label specific organelles or cellular components within the complex cellular environment acs.org. Lipophilic near-infrared dyes, due to their large π-conjugate systems, readily integrate into the lipid bilayer of cell membranes via lipophilic–lipophilic interactions nih.gov. However, a common challenge with such dyes is their potential internalization into cells over time, which can lead to the loss of their specific membrane staining ability and subsequent labeling of intracellular vesicles nih.govbiotium.com.

Research in this area involves developing probes that mimic the amphiphilic structure of cell membranes to achieve stable and specific staining nih.gov. Amine-reactive esters of aromatic fluorescent dyes are also employed for non-specific staining of cellular and tissue architectures, and can reveal nanoscale features of cytoplasmic membrane-bound compartments and nucleolar densities, with staining patterns influenced by the dye's biochemical properties nih.gov.

Plasma Membrane Staining Techniques

This compound has been specifically reported for membrane staining applications researchgate.net. The plasma membrane, a crucial phospholipid bilayer, is a primary target for fluorescent probes to visualize cellular integrity and processes nih.gov. Lipophilic dyes are commonly used for this purpose, as they integrate into the membrane's lipid bilayer nih.govbiotium.comfluorofinder.com.

While this compound itself is used for membrane staining, other near-infrared dyes, such as CellBrite® NIR Cytoplasmic Membrane Dyes, are designed as novel lipophilic carbocyanine dyes for labeling the cytoplasmic membranes of living cells biotium.com. These dyes are known for their low cytotoxicity and stable staining, although over extended periods (e.g., 24 hours), they may be internalized by endocytosis, leading to the labeling of intracellular vesicles rather than solely outlining the plasma membrane biotium.com. Similarly, some AIE (aggregation-induced emission) probes show weak fluorescence in aqueous buffers but significant enhancement upon interaction with lipid vesicles, indicating their potential for plasma membrane imaging uq.edu.au. Amine-reactive dyes, such as MemBrite Fix and Membrite Fix-ST, are also used to conjugate cell surface proteins, thereby staining the outer membrane of live cells fluorofinder.com.

Covalent and Non-Covalent Labeling of Biomolecules

This compound derivatives have been synthesized and utilized for the labeling of macromolecules, including proteins and DNA researchgate.net. The labeling of biomolecules with fluorescent markers can be achieved through two primary mechanisms: covalent attachment and non-covalent interaction nih.govnih.gov.

Non-covalent labeling typically involves strong hydrophobic and/or ionic interactions between the fluorescent marker and the biomolecule of interest nih.govnih.gov. A significant advantage of non-covalent binding is its tendency to have a lesser impact on the functional activity of the biomolecule nih.govfau.eu. This type of interaction often leads to a long-wavelength shift in the absorption and emission spectra of the dyes, alongside an increase in their fluorescence quantum yield upon binding to proteins nih.govfau.eu. This compound, for instance, has been employed in studies examining drug-carrier interactions within micellar systems, highlighting its ability to engage in non-covalent associations nih.gov.

Conjugation Strategies for Protein Labeling

The ability to conjugate fluorescent probes to proteins is crucial for tracking protein dynamics and localization, as well as for various imaging applications nih.gov. For this compound and similar perylene dione derivatives, specific chemical strategies are employed to facilitate protein labeling researchgate.net.

Covalent protein labeling often involves the reaction of an appropriately functionalized dye with reactive groups present on the biomolecule nih.govnih.gov. A common strategy utilizes N-hydroxysuccinimide (NHS)-ester dyes, such as IVISense™ 800 NHS, which react with amino groups, particularly lysine (B10760008) residues within proteins, to form stable amide bonds at a pH range of 7-9 revvity.com. This method allows for the robust attachment of the fluorophore to the protein revvity.com. Other amine-reactive groups, such as isothiocyanates and succinimidyl esters, are also widely used for covalent labeling of proteins and chemically modified nucleic acids researchgate.net.

Beyond traditional covalent and non-covalent methods, advanced strategies include the use of near-infrared-activatable photocatalysts for selective functionalization of amino acids like tryptophan within proteins chemrxiv.org. These photocatalytic approaches leverage NIR light as the driving force for the labeling reaction, offering potential for non-invasive in vivo interactome analysis chemrxiv.orgchemrxiv.org.

Nst 628: a Molecular Glue Targeting the Ras/mapk Signaling Pathway

Mechanistic Classification and Rational Design Principles

NST-628 is characterized as a potent, brain-penetrant, pan-RAF–MEK molecular glue, representing a differentiated approach to inhibiting the RAS/MAPK pathway nih.govnih.govresearchgate.netmedchemexpress.comdrughunter.comprobechem.com. Unlike traditional inhibitors that may target a single protein or induce degradation, NST-628 functions by stabilizing the interaction between RAF and MEK proteins, thereby preventing MEK phosphorylation and activation nih.govnih.govaacrjournals.orgcancer.gov.

Defining NST-628 as a Non-Degrading Molecular Glue

Molecular glues are small molecules that modulate protein-protein interactions by enhancing the affinity between proteins, either by inducing novel interactions or stabilizing pre-existing ones wikipedia.org. NST-628 specifically acts as a non-degrading molecular glue, meaning it does not induce the degradation of its target proteins but rather stabilizes the RAF-MEK complex in an inactive conformation nih.govcancer.govwikipedia.orgbiospace.com. This mechanism ensures a deep and durable inhibition of MEK kinase activity and downstream ERK signaling probechem.comresearchgate.net. The compound engages all isoforms of RAF (ARAF, BRAF, and CRAF) and MEK1/2, forming stable, inactive complexes nih.govresearchgate.netaacrjournals.orgprobechem.com.

Inhibition of RAF Paralog Heterodimerization to Prevent Paradoxical Activation

A critical limitation of some RAF inhibitors is their tendency to induce paradoxical activation of the RAS/MAPK pathway, particularly in RAS-mutant cells, by promoting the formation of active RAF heterodimers (e.g., BRAF-CRAF) nih.govdrughunter.com. NST-628's distinct mechanism directly addresses this issue. Cellular, biochemical, and structural analyses confirm that NST-628 prevents the formation of BRAF-CRAF and BRAF-ARAF heterodimers, a mechanism differentiated from existing RAF inhibitors nih.govnih.govresearchgate.netmedchemexpress.comprobechem.com. By preventing RAF paralog heterodimerization, NST-628 effectively suppresses pathway reactivation, which is a common resistance mechanism to other MAPK-targeted compounds aacrjournals.orgnestedtx.combiospace.comnestedtx.com. This unique property contributes to its superior efficacy and durability of response aacrjournals.orgresearchgate.net.

Structural Insights Guiding Compound Development and Optimization

The development of NST-628 was guided by proprietary structural insights into how signaling complexes form and function in cancer biospace.comnestedtx.comprnewswire.com. X-ray cocrystal structures of NST-628 bound to MEK1-ARAF, MEK1-BRAF, and MEK1-CRAF complexes have been determined, providing high-resolution details of its binding mode nih.govaacrjournals.orgrcsb.orgrcsb.orgbiospace.com. These structural analyses reveal that NST-628 binds to an interfacial allosteric pocket along the MEK activation loop aacrjournals.orgnestedtx.com. This binding prevents RAF-mediated activation of MEK by stabilizing the RAF-MEK complex in an inactive conformation aacrjournals.orgnestedtx.comprobechem.com.

The structural characterization also highlighted RAF paralog-specific pocket features that NST-628 can engage, rationalizing the significant increase in affinity observed for MEK and CRAF in the presence of NST-628 aacrjournals.orgnestedtx.com. For instance, ARAF Arg515, positioned near NST-628, forms hydrogen bonds with the backbone carbonyl of MEK1 residue Met219, creating a smaller interfacial pocket nih.gov. In contrast, CRAF Arg554 forms a hydrogen bond with CRAF Asp555, resulting in a larger pocket nih.gov. This detailed structural understanding was crucial for optimizing the compound's pan-RAF-MEK glue activity and its ability to engage both active and inactive conformations of RAF nih.govaacrjournals.org.

Molecular and Cellular Target Engagement Studies

Molecular and cellular studies have elucidated the precise mechanisms by which NST-628 exerts its inhibitory effects on the RAS/MAPK pathway.

Inhibition of MEK Phosphorylation and Activation by RAF

A primary mechanism of action for NST-628 is its ability to prevent the phosphorylation and subsequent activation of MEK by RAF nih.govnih.govresearchgate.netmedchemexpress.comprobechem.com. By stabilizing the RAF-MEK complex in an inactive state, NST-628 effectively shuts down the downstream signaling cascade aacrjournals.orgprobechem.com.

Research findings demonstrate that NST-628 robustly and durably decreases MEK phosphorylation aacrjournals.orgnestedtx.com. In HCT116 (KRAS G13D) cells, NST-628 potently inhibits MEK1 phosphorylation without inducing paradoxical activation, exhibiting superior potency and magnitude of inhibition compared to other RAF and MEK inhibitors tested nestedtx.comnestedtx.com.

Table 1: Inhibition of Phospho-MEK in HCT116 KRAS G13D Cells by NST-628 nestedtx.com

| Compound | Phospho-MEK, HCT116 KRAS G13D (IC50) |

| NST-628 | 0.3 nM |

| Other RAF/MEK Inhibitors | Higher IC50 values (less potent) |

Disruption of RAS/RAF/MAPK Signaling Pathway Dynamics

NST-628's action extends to a comprehensive disruption of the entire RAS/RAF/MAPK signaling pathway dynamics nih.govaacrjournals.orgmedchemexpress.comdrughunter.com. Immunoprecipitation studies of endogenous ternary complexes reveal that NST-628 promotes potent stabilization of CRAF-MEK, BRAF-MEK, and ARAF-MEK complexes, leading to a complete shutdown of MEK, ERK, and RSK phosphorylation aacrjournals.orgnestedtx.comnestedtx.com. This stabilization is dose-dependent and has been confirmed using recombinant pre-formed RAF-MEK complexes aacrjournals.orgnestedtx.com.

Surface Plasmon Resonance (SPR) assays have quantified the enhanced affinity between MEK and RAF paralogs in the presence of NST-628. These assays show that NST-628 significantly increases the affinity of MEK with both inactive monomeric and active dimeric RAF complexes aacrjournals.orgnestedtx.com. For instance, NST-628 increased the affinity approximately 5-fold for BRAF-MEK1 and approximately 9-fold for CRAF-MEK1 nestedtx.com.

Table 2: Affinity Increase of RAF-MEK Complexes by NST-628 (SPR-based ternary complex assay) nestedtx.com

| RAF Paralog | Fold Increase in Affinity with MEK1 (in presence of NST-628) |

| BRAF | ~5 times |

| CRAF | ~9 times |

Furthermore, NST-628 treatment completely prevents RAF paralog heterodimerization in RAS-driven cells aacrjournals.orgnestedtx.comnestedtx.com. This mechanism is crucial for preventing bypass signaling, especially in BRAF class II/III mutant models where dimerization is often dependent nih.gov. The compound also effectively blocks pathway signaling under EGF stimulation, suggesting its ability to prevent receptor tyrosine kinase-mediated pathway reactivation nestedtx.com. The broad efficacy of NST-628 has been observed across various RAS- and RAF-driven cancer models, including those with KRAS, NRAS, BRAF class II/III, and NF1 mutations nih.govresearchgate.netmedchemexpress.comprobechem.comresearchgate.net.

Advanced Research Methodologies and Techniques Relevant to Nir Compound Investigation

Spectroscopic Techniques in Chemical and Biological Analysis

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of NIR compound investigation. Specific techniques provide insights into molecular vibrations, composition, and concentration.

Near-Infrared Spectroscopy (NIRS) is a powerful analytical technique that utilizes the near-infrared region of the electromagnetic spectrum, typically defined as the wavelength range from 780 nm to 2500 nm. It is a non-destructive, rapid, and highly versatile method that requires minimal to no sample preparation.

Unlike mid-infrared (MIR) spectroscopy which measures fundamental molecular vibrations, NIRS primarily measures weaker absorptions corresponding to overtones and combination bands of these fundamental vibrations.

Overtones: When a molecule absorbs energy, it can transition from the ground vibrational state (v=0) to higher energy states (v=2, v=3, etc.). These transitions, which are multiples of the fundamental frequency, are called overtones and are significantly less probable, and thus weaker, than the fundamental absorption.

Combination Bands: These bands arise when a single photon excites two or more different molecular vibrations simultaneously. The energy of a combination band is approximately the sum of the energies of the two individual fundamental vibrations.

These overtone and combination bands are characteristic of specific chemical bonds, particularly C-H, N-H, O-H, and S-H functional groups, making NIRS highly sensitive to organic and aqueous systems. The resulting spectra are often complex, with broad, overlapping peaks that require advanced data processing techniques for interpretation.

NIRS is extensively used for the analysis of biological materials due to its deep sample penetration and sensitivity to key organic constituents.

Qualitative Assessment: This involves identifying and classifying materials. For instance, NIRS can be used to differentiate between different types of grains, verify the authenticity of raw materials, or identify microbial contamination by analyzing their unique spectral fingerprints.

Quantitative Assessment: This involves measuring the concentration of specific components within a sample. Common applications include determining the content of protein, moisture, fat, and fiber in agricultural products, food, and animal feed. In clinical settings, NIRS can quantify hemoglobin and water content in tissues.

The table below summarizes key NIR absorption bands relevant to biological materials.

Table 1: Characteristic NIR Absorption Bands for Major Components in Biological Samples| Wavelength Range (nm) | Vibrational Assignment | Associated Compound/Functional Group |

|---|---|---|

| 960-980 | 2nd Overtone of O-H Stretch | Water |

| 1150-1210 | 2nd Overtone of C-H Stretch | Lipids, Hydrocarbons |

| 1400-1450 | 1st Overtone of O-H Stretch | Water, Alcohols |

| 1680-1750 | 1st Overtone of C-H Stretch | Lipids, Proteins, Carbohydrates |

| 1900-1950 | O-H Combination Band | Water |

| 2050-2150 | N-H Combination Band | Proteins, Amides |

| 2250-2350 | C-H Combination Band | Lipids, Proteins |

The complexity of NIR spectra, characterized by broad, overlapping peaks and baseline shifts, necessitates the use of chemometrics for data extraction. Chemometrics employs multivariate statistical methods to analyze complex chemical data.

Before analysis, raw spectral data typically undergoes preprocessing steps such as smoothing, normalization (e.g., Standard Normal Variate - SNV), and derivative calculations (e.g., Savitzky-Golay) to remove noise and correct for light scattering effects.

Following preprocessing, multivariate models are developed for qualitative or quantitative analysis:

Principal Component Analysis (PCA): An unsupervised method used for data exploration and classification, reducing the dimensionality of the data while retaining the most important information.

Partial Least Squares (PLS) Regression: A supervised method widely used to build calibration models that correlate spectral data with known concentrations of analytes, enabling quantitative prediction.

Linear Discriminant Analysis (LDA) & Support Vector Machines (SVM): Supervised methods used for classification tasks, such as discriminating between authentic and counterfeit products.

NIRS is a key technology in the pharmaceutical industry for Process Analytical Technology (PAT), enabling real-time monitoring and control of manufacturing processes.

In-line Monitoring: The sensor is placed directly into the process stream (e.g., inside a blender or reactor) for continuous measurement.

On-line Monitoring: A sample is automatically diverted from the main process stream, analyzed in a measurement loop, and then returned or discarded.

These approaches allow for the real-time assessment of critical quality attributes such as blend uniformity, active pharmaceutical ingredient (API) concentration, moisture content, and particle size during various manufacturing stages like blending, granulation, and tablet coating. This continuous monitoring facilitates improved process understanding, enhanced efficiency, and ensures final product quality.

Hyperspectral imaging (HSI) combines conventional imaging and spectroscopy to provide both spatial and spectral information from a sample. For each pixel in the image, an entire spectrum is acquired, creating a three-dimensional data cube (x, y, λ).

When applied in the NIR range (780-2500 nm), HSI allows for the visualization of the spatial distribution of chemical components within a sample. By analyzing the spectrum at each pixel, it is possible to generate chemical maps that show the location and relative abundance of components like water, lipids, and proteins. This is particularly valuable in the pharmaceutical industry for assessing the uniformity of API distribution in tablets and in food science for detecting contaminants or analyzing ingredient distribution.

Autofluorescence Imaging under Specific Excitation Wavelengths (e.g., 628 nm, 780 nm)

Autofluorescence imaging is a technique that visualizes the natural fluorescence emitted by endogenous molecules within biological tissues when excited by light of a specific wavelength. The investigation of tissue autofluorescence under various excitation wavelengths, including the visible red at 628 nm and near-infrared (NIR) at 780 nm, is crucial for developing non-invasive diagnostic tools. mdpi.comnih.gov

Research comparing autofluorescence in ex vivo parathyroid and thyroid tissues has utilized a range of excitation wavelengths to determine optimal conditions for tissue differentiation. mdpi.comnih.govresearchgate.net When excited with visible light, including 405 nm, 454 nm, 520 nm, and 628 nm, parathyroid adenoma tissue was found to produce significantly stronger autofluorescence compared to when excited with NIR light (780 nm). mdpi.comnih.gov However, the key finding was that NIR excitation at 780 nm provides the best image contrast, defined by the largest difference in fluorescence intensity, between parathyroid and thyroid tissues. mdpi.comnih.gov This makes 780 nm excitation optimal for intraoperative differentiation of these tissues. mdpi.com

While excitation at 628 nm does induce autofluorescence, there is a considerable overlap in the intensity distribution between different tissue types, such as parathyroid adenoma and thyroid lobes, making it less effective for clear differentiation compared to 780 nm excitation. mdpi.com Studies have also noted that heterogeneous fluorescence patterns can be observed within tissues across all excitation wavelengths. mdpi.comresearchgate.net In the context of cellular imaging, excitation at 628 nm has been used in studying the delayed luminescence in plant petals. spiedigitallibrary.org For retinal imaging, NIR autofluorescence signals from the retinal pigment epithelium (RPE) are weakly excited by 750 nm and 780 nm light, with the main sources believed to be melanolipofuscin granules and melanosomes. arvojournals.org

Comparative Findings of Autofluorescence Excitation Wavelengths

| Excitation Wavelength | Observed Autofluorescence Intensity | Tissue Contrast (Parathyroid vs. Thyroid) | Primary Application/Finding |

|---|---|---|---|

| 628 nm (Visible) | Stronger than NIR-excited fluorescence. mdpi.comnih.gov | Low; significant overlap in fluorescence intensity between tissues. mdpi.com | Induces strong but less discriminative autofluorescence. mdpi.com |

| 780 nm (NIR) | Weaker than visible light-excited fluorescence. mdpi.comnih.gov | High; provides the best intensity difference for differentiation. mdpi.com | Optimal for detecting and differentiating parathyroid from thyroid tissue during surgery. mdpi.comnih.gov |

Advanced Imaging Modalities for Biological Systems

Near-Infrared Fluorescence (NIRF) Imaging

Near-Infrared Fluorescence (NIRF) imaging is a non-invasive optical imaging technique that utilizes fluorescent probes that absorb and emit light within the near-infrared spectrum, typically defined as the 650 nm to 900 nm range. ijfmr.comontosight.ai This modality has become a powerful tool in biomedical imaging for monitoring biological functions and disease progression in real-time. ijfmr.comontosight.ai The fundamental principle involves exciting a fluorescent agent with NIR light and detecting the longer-wavelength photons it emits. ontosight.ainih.gov

A primary advantage of NIRF imaging is its capacity for deep tissue penetration. ijfmr.comresearchgate.net Light in the NIR spectral region can penetrate tissue more deeply than visible light because major biological components such as hemoglobin and water exhibit lower absorption in this window. researchgate.netnih.gov Furthermore, light scattering, which degrades image resolution, also decreases as the wavelength of light increases. researchgate.netresearchgate.net These properties allow NIR light to travel several millimeters to centimeters into biological tissues, enabling the visualization of subsurface structures and molecular processes that are inaccessible with conventional visible light fluorescence imaging. researchgate.netamegroups.org

Biological tissues naturally contain endogenous fluorophores, such as collagen and NADH, which create a background signal known as autofluorescence when illuminated with light, particularly in the visible spectrum. researchgate.netoxinst.com This autofluorescence can obscure the signal from targeted fluorescent probes. A significant benefit of operating in the NIR window is the substantial reduction in tissue autofluorescence. ijfmr.comoxinst.com By shifting the excitation and emission wavelengths to the NIR range (above 700 nm), the interference from this natural background fluorescence is minimized. nih.govoxinst.com This results in a much-improved signal-to-background ratio (SBR), enhancing imaging sensitivity and allowing for clearer detection of the targeted probe's signal. researchgate.netoxinst.com

The effectiveness of NIRF imaging relies heavily on the development of specialized molecular probes. nih.govresearchgate.net These probes are engineered to emit fluorescence in the NIR range and can be designed to target specific biological molecules, cells, or processes. nih.govresearchgate.net There are two main categories of NIR imaging agents: small organic molecule-based fluorophores and nanoparticle-based probes. nih.gov

Organic dyes, such as polymethine cyanines and perylene (B46583) diones, are common scaffolds for these probes. nih.govresearchgate.net An example of such a probe is NIR-628 , a fluorescent dye based on a perylene dione (B5365651) chromophore. researchgate.net It is chemically identified as 2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione. scbt.com This type of probe is utilized in applications where minimizing interference from the intrinsic fluorescence of biomolecules is critical. scbt.com Researchers modify the structures of these dyes to tune their spectral properties and to conjugate them to targeting moieties like antibodies or peptides, enabling specific accumulation at a site of interest for in vivo imaging. nih.govresearchgate.net Nanoparticle-based probes, such as quantum dots, offer alternative platforms with high stability and brightness. scirp.orgresearchgate.net

Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 243670-16-8 | scbt.comsigmaaldrich.com |

| Molecular Formula | C₃₄H₂₈N₂O₄ | scbt.comsigmaaldrich.com |

| Molecular Weight | 528.60 g/mol | scbt.comsigmaaldrich.com |

| Fluorescence | λex ~610 nm; λem ~658 nm (in acetonitrile) | sigmaaldrich.comsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 186-190 °C | sigmaaldrich.comsigmaaldrich.com |

To further improve imaging quality, research has expanded into longer wavelength regions, known as the second near-infrared (NIR-II) window, which spans from 1000 to 1700 nm. researchgate.netnih.gov Imaging within the NIR-II window offers even greater advantages than the conventional NIR-I (650–950 nm) region. nih.govfrontiersin.org The longer wavelengths in the NIR-II range experience even less photon scattering and minimal tissue autofluorescence, which allows for imaging at greater depths with unprecedented spatiotemporal resolution. nih.govacs.orgresearchgate.net

Within the NIR-II window, a sub-region known as NIR-IIb (1500–1700 nm) has demonstrated particularly impressive performance. frontiersin.orgresearchgate.net Imaging in the NIR-IIb window can almost completely eliminate autofluorescence and further reduce photon scattering, leading to exceptionally high-clarity images of deep-tissue biological processes. frontiersin.orgresearchgate.net The development of bright, stable fluorophores and advanced imaging systems for these windows is a rapidly advancing field, holding significant promise for preclinical research and future clinical diagnostics. frontiersin.orgmdpi.com

Comparison of Near-Infrared Imaging Windows

| Feature | NIR-I Window (650-950 nm) | NIR-II Window (1000-1700 nm) | NIR-IIb Window (1500-1700 nm) |

|---|---|---|---|

| Tissue Penetration | Good (mm to cm) researchgate.net | Deeper researchgate.netnih.gov | Deepest frontiersin.orgresearchgate.net |

| Image Resolution | Good | Higher researchgate.netnih.gov | Significantly Enhanced frontiersin.orgresearchgate.net |

| Autofluorescence | Low ijfmr.comoxinst.com | Minimal / Negligible researchgate.netmdpi.com | Virtually Eliminated researchgate.net |

| Photon Scattering | Reduced (vs. visible) researchgate.net | Lower researchgate.net | Significantly Lower researchgate.net |

Near-Infrared Photoimmunotherapy (NIR-PIT) Research

Near-Infrared Photoimmunotherapy (NIR-PIT) represents a highly targeted cancer therapy that combines the specificity of monoclonal antibodies with the cell-killing power of a photoabsorber activated by NIR light. cancer.govnih.govthno.org The fundamental principle involves an antibody-photoabsorber conjugate (APC) that is administered systemically and binds specifically to antigens on the surface of cancer cells. nih.govnih.gov Subsequent local irradiation with NIR light (typically around 690 nm) triggers a photochemical reaction in the photoabsorber, leading to rapid and selective necrosis of the targeted cancer cells. mdpi.complos.orgplos.org This targeted cell death is immunogenic, meaning it stimulates the host's immune system to attack remaining cancer cells, potentially leading to a systemic and durable anti-tumor response. cancer.govthno.org

The most common photoabsorber used in preclinical and clinical NIR-PIT studies is IRDye700DX, a water-soluble silica-phthalocyanine dye. nih.govnih.govmdpi.complos.org When conjugated to an antibody and bound to a cell membrane, exposure to NIR light is thought to cause a rapid change in the dye's physical properties, leading to aggregation and physical disruption of the cell membrane, causing the cell to swell and burst. mdpi.com While this compound is a potent near-infrared fluorescent dye, the current body of research on NIR-PIT has predominantly focused on conjugates made with IRDye700DX.

The efficacy of Near-Infrared Photoimmunotherapy (NIR-PIT) is contingent on the highly specific binding of the antibody-photoabsorber conjugate (APC) to target molecules that are abundantly expressed on the surface of cancer cells but have limited expression on healthy tissues. thno.orgmdpi.com The selection of an appropriate target molecule is therefore a critical step in designing a disease-specific therapeutic approach.

A wide array of cell-surface proteins has been identified and validated as targets for NIR-PIT in various cancers. mdpi.commdpi.com The choice of target depends on the cancer type being treated. For instance, the Epidermal Growth Factor Receptor (EGFR) is a common target in head and neck cancers and triple-negative breast cancer. cancer.govplos.org Other significant targets that have been explored in preclinical studies include:

HER2 (Human Epidermal Growth Factor Receptor 2) for breast and gastric cancers. plos.org

PSMA (Prostate-Specific Membrane Antigen) for prostate cancer.

PD-L1 (Programmed Death-Ligand 1), a key immune checkpoint protein, for various tumors including lung cancer. nih.gov

Mesothelin , which is overexpressed in aggressive cancers like mesothelioma and pancreatic cancer. cancer.gov

CD25 and CTLA4 , which are markers for regulatory T cells (Tregs), allowing NIR-PIT to modulate the tumor immune microenvironment. mdpi.com

The strategy involves conjugating a photoabsorber, such as IRDye700DX, to a monoclonal antibody specifically designed to bind to one of these target molecules, thereby directing the therapy exclusively to the malignant cells. nih.govmdpi.com

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling are indispensable tools in the study of NIR compounds like this compound. These approaches provide profound insights into the electronic structure, photophysical properties, and interactions of these complex molecules with biological systems, which are often difficult to probe through experimental means alone.

Quantum chemical calculations are crucial for understanding and predicting the spectral properties of NIR dyes. acs.org Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to model the electronic structure of dye molecules and simulate their absorption and emission spectra. acs.orgdyenamo.se

These calculations help elucidate the relationship between a molecule's structure and its spectral features. For instance, in the study of perylene-based pigments, theoretical methods have been used to explain variations in NIR reflectance as a function of chemical modifications. researchgate.net It has been shown that extending the π-aromatic system through derivatization can lead to a bathochromic (red) shift of the absorption maxima toward the NIR region. researchgate.net Furthermore, these calculations can identify the origin of spectral bands, distinguishing between fundamental electronic transitions and those arising from overtones and combination modes of fundamental vibrations, which are significant contributors to the NIR spectra of organic molecules. researchgate.net This theoretical understanding allows for the rational design of new dyes with tailored spectral properties. osti.gov

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time evolution and behavior of molecules within complex environments, such as biological membranes or aqueous solutions. mdpi.comnih.gov For NIR probes, MD simulations can reveal how these molecules interact with, insert into, and orient themselves within lipid bilayers, which is critical for their application in cell imaging and as therapeutic agents. nih.govrsc.org

Studies on various NIR probes have used MD simulations to characterize their behavior in membrane models. nih.gov These simulations can predict how different chemical substituents on the dye molecule affect its ability to perturb the lipid bilayer. For example, simulations can differentiate between molecules that remain on the surface and those that insert deeply into the membrane core, providing a rationale for their observed biological effects, such as membrane disruption. nih.gov By simulating the interactions between the dye and surrounding water or lipid molecules, MD can also help explain factors that lead to fluorescence quenching or enhancement in biological settings. acs.org

In silico, or computational, approaches are central to the modern design and optimization of NIR compounds. dyenamo.se By using computational screening and predictive modeling, researchers can evaluate the potential of numerous candidate molecules before undertaking time-consuming and expensive laboratory synthesis. osti.gov This rational design process accelerates the discovery of new dyes with superior performance characteristics.

The design strategies often focus on creating molecules with specific electronic properties, such as donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structures, which can tune the intramolecular charge transfer (ICT) characteristics and thus control the absorption and emission wavelengths. researchgate.net For instance, the design of S-D-A-D-S (shield-donor-acceptor-donor-shield) structures has been a successful strategy for developing bright NIR-II organic fluorophores by managing interactions with the aqueous environment that typically cause fluorescence quenching. acs.org Computational methods are used to predict key parameters like the HOMO-LUMO energy gap, oscillator strength (related to absorption intensity), and charge transfer nature of electronic excitations, guiding the selection of the most promising molecular structures for synthesis and experimental validation. dyenamo.se

Synthetic Chemistry and Compound Modification Strategies

The synthesis and modification of NIR dyes are key to developing probes for diverse applications. The core of this compound is a dibenzo[a,j]perylene-8,16-dione chromophore. researchgate.netsigmaaldrich.com Synthetic strategies for this class of dyes often focus on introducing functional groups at specific positions to tune their properties and enable their use in biological applications.

The perylene scaffold has several positions that can be functionalized, primarily the peri positions (3,4,9,10) and the bay positions (1,6,7,12). mdpi.com For dibenzo[a,j]perylene-8,16-dione, derivatization typically occurs at the 2 and 10 positions. researchgate.nettandfonline.com Synthetic routes have been described to introduce substituents at these positions containing reactive groups, such as N-hydroxysuccinimide esters (for reacting with amines on proteins) or iodoacetamides (for reacting with thiols). tandfonline.comresearchgate.net This allows the fluorescent dye to be covalently attached to biomolecules. Phosphate derivatives have also been prepared to serve as fluorescent enzyme substrates. tandfonline.comresearchgate.net

Modification strategies are critical for optimizing dye performance. For example, introducing bulky groups can prevent aggregation-caused quenching (ACQ), a common problem with planar aromatic dyes, thereby enhancing fluorescence quantum yields in the solid state or in aggregates. rsc.org The introduction of electron-donating or electron-withdrawing groups, or extending the π-conjugated system, are common strategies to shift the absorption and emission wavelengths further into the NIR region. rsc.orgacs.orgresearchgate.net The synthesis of various perylene derivatives demonstrates how chemical modifications can be used to control solubility, photostability, and specific targeting capabilities. mdpi.comscience.govrsc.org

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

| 2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione | This compound |

| IRDye700DX | IR700 |

| Epidermal Growth Factor Receptor | EGFR |

| Human Epidermal Growth Factor Receptor 2 | HER2 |

| Prostate-Specific Membrane Antigen | PSMA |

| Programmed Death-Ligand 1 | PD-L1 |

| Cytotoxic T-Lymphocyte Antigen 4 | CTLA4 |

| Perylene-3,4:9,10-tetracarboxylic acid dianhydride | PTCDA |

Properties of this compound

| Property | Value | Source |

| CAS Number | 243670-16-8 | sigmaaldrich.com |

| Molecular Formula | C₃₄H₂₈N₂O₄ | sigmaaldrich.com |

| Molecular Weight | 528.60 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 186-190 °C | sigmaaldrich.com |

| Fluorescence | λex 610 nm; λem 658 nm (in acetonitrile) | sigmaaldrich.com |

Methodologies for Synthesizing Perylene Dione and Related Chromophores

The core of this compound is a dibenzo[a,j]perylene-8,16-dione structure. scbt.com The synthesis of this and related perylene-based chromophores is a specialized area of organic chemistry. These compounds are known for their exceptional photochemical stability and high fluorescence quantum yields. google.com

Research into the synthesis of derivatives of the dibenzo[a,j]perylene-8,16-dione system has been undertaken to create chromophores with specific optical properties for biological applications. tandfonline.com One established route to prepare the perylene dione system begins with 9,10-dihydro-9,10-dioxo-1-anthracenedicarboxylic acid. tandfonline.com Perylene diimides (PDIs), a closely related class of chromophores, are often synthesized through methods like regioselective bromination, which allows for precise chemical modifications. google.com Another advanced strategy for modifying the perylene core is the Diels-Alder cycloaddition, which can be used to expand the polycyclic aromatic hydrocarbon (PAH) framework and fine-tune its electronic and optical properties. mdpi.com These synthesis methodologies are crucial for producing the foundational structures of dyes like this compound.

Design and Synthesis of Novel Molecular Glues and Pathway Inhibitors

While this compound is identified as a fluorescent dye, the broader field of small molecule research includes the development of molecular glues and pathway inhibitors, which represent advanced therapeutic strategies. scbt.comsigmaaldrich.com

Molecular Glues are small molecules that function by inducing or stabilizing interactions between two proteins that would not normally associate. domainex.co.uknih.gov This induced proximity can lead to a variety of outcomes, such as the targeted degradation of a protein when an E3 ubiquitin ligase is one of the partners. enamine.net The design of molecular glues can be serendipitous, emerging from large-scale screening, or increasingly, through rational design that uses structural knowledge of the target proteins. nih.govresearchgate.net

Pathway Inhibitors are designed to block specific steps in a biological signaling cascade, which is a common strategy in cancer therapeutics. mdpi.comacs.org The design process for these inhibitors often starts with identifying a critical enzyme in a disease-related pathway, such as a kinase. mdpi.commdpi.com Scientists then synthesize and test a series of compounds to find one that binds effectively to the enzyme's active site, inhibiting its function. mdpi.comrsc.org Structure-based drug design, which utilizes high-resolution structural data of the target, is a key technique in optimizing the potency and selectivity of these inhibitors. nih.gov

Derivatization and Functionalization of Fluorescent Probes for Specificity

A key attribute of a fluorescent probe is its ability to specifically target and report on a particular analyte or biological structure. acs.org this compound is structurally equipped for such functionalization. Its chemical structure, 2,10-Bis(3-aminopropoxy)dibenzo[a,j]perylene-8,16-dione, features terminal primary amine groups (-NH2) at the end of its flexible side chains. scbt.com

These amine groups serve as versatile chemical handles for derivatization. They can be readily reacted with a variety of functional molecules to create highly specific probes. researchgate.net For example, the amines can be conjugated to amine-reactive linkers like N-hydroxysuccinimide (NHS) esters, which allows for the covalent attachment of the this compound dye to biomolecules such as proteins or antibodies. tandfonline.commdpi.com

The primary goals of such derivatization are to:

Introduce Specificity : By attaching a recognition moiety (e.g., an antibody, peptide, or small molecule ligand), the probe can be directed to a specific cellular target. acs.org

Enhance Performance : Modifications can improve water solubility, cell permeability, photostability, and quantum yield. acs.orgaip.org

Create Activatable Probes : The probe can be designed to be "off" (non-fluorescent) until it reacts with its target, which "turns on" the fluorescence, thereby increasing the signal-to-noise ratio. acs.org

This process of chemical modification is essential for converting a general fluorescent dye into a powerful tool for precise biological imaging and sensing. researchgate.net

Structure-Activity Relationship (SAR) Studies in Compound Optimization

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry and compound optimization. oncodesign-services.compatsnap.com The principle of SAR is that the biological activity and properties of a molecule are directly related to its three-dimensional structure. numberanalytics.com By systematically making small, deliberate changes to a molecule's structure and measuring the effect of each change on its function, researchers can identify the key structural features responsible for its desired properties. patsnap.comgardp.org

In the context of a fluorescent probe like this compound, SAR studies would be employed to optimize its performance for a specific application. This iterative process would involve:

Systematic Modification : Synthesizing a library of this compound analogues with variations in the perylene core or the aminopropoxy side chains. For instance, chemists might alter the length of the side chains, replace the amine groups with other functionalities, or add different substituents to the aromatic rings.

Activity Measurement : Testing each new compound to measure its key performance indicators. For a fluorescent probe, this "activity" would include its photophysical properties (brightness, photostability, excitation/emission wavelengths) and its biological targeting specificity and affinity.

Analysis and Design : Analyzing the collected data to build a relationship between structural changes and functional outcomes. This knowledge guides the design of the next generation of compounds with improved potency, selectivity, and safety. oncodesign-services.comnumberanalytics.com

Advanced computational approaches, known as Quantitative Structure-Activity Relationship (QSAR) models, use mathematical equations to correlate chemical structure with biological activity, which can accelerate the optimization process. oncodesign-services.comnih.gov

Future Directions and Emerging Research Avenues in Compound Development

Development of Next-Generation Molecular Probes with Enhanced Photophysical Properties

The quest for more advanced molecular probes is a significant driver of research in the field of fluorescent dyes. For compounds like NIR-628, future development will likely focus on optimizing their photophysical properties to meet the demands of sophisticated imaging and sensing applications.

One key area of development is the tuning of absorption and emission wavelengths further into the near-infrared (NIR) and short-wave infrared (SWIR) regions. biotium.com Dyes that operate in these regions offer advantages such as deeper tissue penetration and reduced autofluorescence, which are crucial for in vivo imaging. nih.govmdpi.com The chemical structure of perylene (B46583) diimides (PDIs) allows for systematic modification, which can shift their spectral properties. For instance, the introduction of different functional groups at various positions on the perylene core can modulate their electronic structure and, consequently, their absorption and emission maxima.

Another area of focus is the enhancement of fluorescence quantum yields and photostability. While many perylene derivatives exhibit high quantum yields, there is always a need for more robust dyes that can withstand prolonged exposure to light without significant degradation. Research into novel substitution patterns and the incorporation of protective moieties is ongoing to improve these characteristics. The inherent tendency of PDI chromophores to aggregate via π-π stacking can lead to fluorescence quenching, which is a challenge that researchers are addressing through molecular design to create aggregation-resistant probes.

The development of "smart" or activatable probes represents a frontier in molecular probe design. These probes are designed to change their fluorescence properties in response to specific biological stimuli, such as enzymes, pH, or reactive oxygen species. This allows for the targeted imaging of specific cellular processes or disease markers with high signal-to-background ratios.

Table 1: Comparison of Photophysical Properties of Perylene Derivative Scaffolds

| Scaffold Type | Typical Absorption Max (nm) | Typical Emission Max (nm) | Key Features |

|---|---|---|---|

| Unsubstituted Perylene Core | 400-550 | ~540 | Good fluorescence, but in the visible range with small Stokes shifts. nih.gov |

| Bay-Substituted PDIs | Red-shifted | Red-shifted | Tunable properties based on substituents. |

| Thionated PDIs | Shifted to NIR region | NIR emission | Suitable for deep tissue imaging. nih.gov |

This table is generated based on general properties of perylene derivative classes and not specific to this compound for which detailed public data is unavailable.

Advanced Computational and Artificial Intelligence-Driven Compound Design and Discovery

Computational chemistry and artificial intelligence (AI) are becoming indispensable tools in the design and discovery of new chemical compounds. For complex molecules like this compound and other perylene derivatives, these methods can accelerate the development process and predict the properties of novel structures before they are synthesized.

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to understand the electronic structure of these dyes. These calculations can predict key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for determining the absorption and emission properties. researchgate.net By simulating the effects of different functional groups and structural modifications, researchers can rationally design new dyes with desired photophysical characteristics. researchgate.net

Molecular dynamics simulations can provide insights into the behavior of these compounds in different environments, such as in solution or interacting with biological molecules. This is particularly important for understanding aggregation behavior and for designing probes that can effectively target specific biological structures.

Machine learning and AI algorithms are also being employed to screen large virtual libraries of potential dye molecules. By training models on existing experimental data, these algorithms can predict the properties of new, unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and experimental validation. This data-driven approach has the potential to significantly reduce the time and cost associated with the discovery of next-generation fluorescent probes.

Expansion of Targeted Therapeutic Modalities for Complex Diseases

The unique properties of perylene derivatives make them attractive candidates for therapeutic applications, particularly in the context of targeted therapies for complex diseases like cancer. Future research will likely see an expansion of their use in various therapeutic modalities.

One of the most promising areas is photodynamic therapy (PDT). In PDT, a photosensitizer molecule is activated by light of a specific wavelength to produce reactive oxygen species that can kill cancer cells. Perylene diimides are being investigated as photosensitizers due to their strong absorption in the visible and NIR regions and their ability to generate singlet oxygen. researchgate.net The development of tumor-targeting PDIs, for instance by conjugating them to antibodies or peptides that recognize cancer cells, is a key area of research to improve the specificity and efficacy of PDT. nih.gov

Perylene derivatives are also being explored for photothermal therapy (PTT), where the dye absorbs light and converts it into heat to ablate tumor cells. researchgate.net The high photothermal conversion efficiency of some PDI-based nanomaterials makes them suitable for this application.

Furthermore, some perylene derivatives have been shown to act as small-molecule inhibitors of enzymes involved in cancer progression, such as glutathione (B108866) transferase and Src tyrosine kinase. dntb.gov.ua This opens up the possibility of using these compounds as chemosensitizers to overcome drug resistance in cancer chemotherapy or as standalone targeted therapies. Future work will focus on optimizing the inhibitory activity and selectivity of these compounds.

Q & A

Q. What standards ensure robust data archiving and sharing for this compound-related research?

Q. How can researchers mitigate bias when interpreting contradictory toxicity data for this compound?

- Methodological Answer : Conduct blinded re-analysis of raw data using independent labs. Apply machine learning algorithms (e.g., random forests) to identify hidden covariates (e.g., batch effects). Cross-reference findings with toxicogenomics databases (e.g., Comparative Toxicogenomics Database) to contextualize mechanisms .

Ethical and Collaborative Considerations

Q. What protocols are essential for ethical data collection in human cell-based studies involving this compound?

- Methodological Answer : Obtain IRB approval and document informed consent processes. Use de-identified cell lines with validated provenance. Adhere to ICH guidelines for data integrity, including audit trails and restricted access to sensitive datasets .

Q. How can user engagement improve the dissemination of this compound research findings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.